N-(4-ethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide N-(4-ethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0776033
InChI: InChI=1S/C21H23N3O3/c1-3-15-7-11-17(12-8-15)22-19(25)5-4-6-20-23-21(24-27-20)16-9-13-18(26-2)14-10-16/h7-14H,3-6H2,1-2H3,(H,22,25)
SMILES: CCC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)OC
Molecular Formula: C21H23N3O3
Molecular Weight: 365.4 g/mol

N-(4-ethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

CAS No.:

Cat. No.: VC0776033

Molecular Formula: C21H23N3O3

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-ethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide -

Specification

Molecular Formula C21H23N3O3
Molecular Weight 365.4 g/mol
IUPAC Name N-(4-ethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Standard InChI InChI=1S/C21H23N3O3/c1-3-15-7-11-17(12-8-15)22-19(25)5-4-6-20-23-21(24-27-20)16-9-13-18(26-2)14-10-16/h7-14H,3-6H2,1-2H3,(H,22,25)
Standard InChI Key SUGWLZMXHYTYPR-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)OC
Canonical SMILES CCC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)OC

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